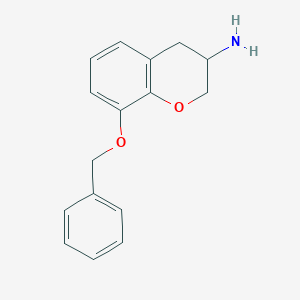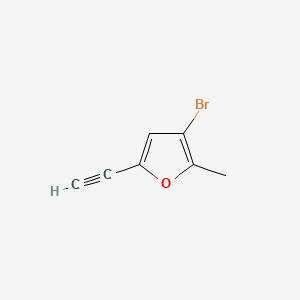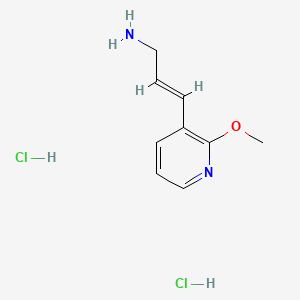![molecular formula C6H5BrN4S B13469317 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine CAS No. 1591741-47-7](/img/structure/B13469317.png)
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique structure combining an imidazole ring fused with a triazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine typically involves the condensation of a monocyclic 1,2,4-triazine with a bromo aldehyde, followed by cyclization. One common method includes the following steps :
Condensation: The monocyclic 1,2,4-triazine reacts with bromo aldehyde under controlled conditions to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the imidazo[2,1-f][1,2,4]triazine ring system.
Substitution: The methylsulfanyl group is introduced through substitution reactions, often involving methylthiolating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone, and reduced back to the sulfide.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution Products: Various substituted imidazo[2,1-f][1,2,4]triazines.
Oxidation Products: Sulfoxides and sulfones.
Cyclization Products: More complex heterocyclic compounds.
Applications De Recherche Scientifique
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes like adenosine deaminase and AMP deaminase.
Biological Studies: Used in studies to understand its interaction with various biological targets and pathways.
Drug Development: Explored as a scaffold for developing new therapeutic agents, particularly in antiviral and anticancer research.
Mécanisme D'action
The mechanism of action of 7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For instance, it can inhibit adenosine deaminase by binding to its active site, thereby preventing the deamination of adenosine . This inhibition can modulate various physiological processes, making it a potential therapeutic agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[2,1-f][1,2,4]triazine Derivatives: Compounds like 6,8-bis(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine.
Pyrrolo[2,1-f][1,2,4]triazine Derivatives: Compounds such as those used in antiviral drugs like remdesivir.
Uniqueness
7-Bromo-4-(methylsulfanyl)imidazo[2,1-f][1,2,4]triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and methylsulfanyl groups make it a versatile intermediate for further chemical modifications, enhancing its potential in drug discovery and development.
Propriétés
Numéro CAS |
1591741-47-7 |
|---|---|
Formule moléculaire |
C6H5BrN4S |
Poids moléculaire |
245.10 g/mol |
Nom IUPAC |
7-bromo-4-methylsulfanylimidazo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C6H5BrN4S/c1-12-6-5-8-2-4(7)11(5)10-3-9-6/h2-3H,1H3 |
Clé InChI |
GHUKQDXUOSNYOX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC=NN2C1=NC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(9H-Fluoren-9-ylmethyl) 4-[(4-carboxyphenyl)methyl]-1-piperidinecarboxylate](/img/structure/B13469234.png)

![Potassium benzo[b]thiophen-6-yltrifluoroborate](/img/structure/B13469236.png)

![3-(2-Methylpropyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13469249.png)
![1-{2-Methoxybicyclo[2.2.1]heptan-2-yl}methanamine hydrochloride](/img/structure/B13469254.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(2-fluoropyridin-4-yl)propanoic acid](/img/structure/B13469256.png)


![4-[(Tert-butyldimethylsilyl)oxy]-3-methylbenzaldehyde](/img/structure/B13469293.png)

amine hydrochloride](/img/structure/B13469309.png)

![1-{1-Ethyl-2-oxabicyclo[2.1.1]hexan-4-yl}methanamine](/img/structure/B13469323.png)
